(R)-(-)-2-Phenylglycinol
Overview
Description
(R)-(-)-2-Phenylglycinol is a chiral compound that serves as a crucial building block in the synthesis of various pharmaceuticals and fine chemicals. Its importance is underscored by its role in the production of enantiomerically pure compounds, which are essential for the development of drugs with specific biological activities.
Synthesis Analysis
The synthesis of (R)-(-)-2-Phenylglycinol and its derivatives has been explored through various methods. One approach involves the asymmetric synthesis from racemic styrene oxide using a cascade biocatalysis system, which includes epoxide hydrolase, glycerol dehydrogenase, and ω-transaminase, resulting in high yield and excellent enantioselectivity . Another method includes the condensation of (R)-N-benzyl-2-phenylglycinol with ethyl glyoxylate, leading to enantiomerically pure ethyl α-amino carboxylates . Additionally, orthopalladation has been used to functionalize methyl (R)-phenylglycinate, allowing for various bond couplings and the retention of chirality .
Molecular Structure Analysis
The molecular structure of (R)-(-)-2-Phenylglycinol derivatives has been elucidated through X-ray diffraction analysis in several studies. For instance, the X-ray structures of six compounds derived from orthopalladation reactions have been determined . Similarly, the structures and stereochemistry of rearrangement products from the reaction of phenylglyoxal with (R)-phenylglycinol have been established10.
Chemical Reactions Analysis
(R)-(-)-2-Phenylglycinol undergoes various chemical reactions, leading to a wide array of derivatives. Cyclocondensation reactions with 2-acyl-3-indoleacetic acid derivatives have been used to synthesize enantiopure tetrahydro-β-carboline alkaloids . Oxidation reactions have also been employed, as seen in the stereoselective oxidation of a phenylglycinol-derived 2-pyridone, which is a precursor for the synthesis of polyhydroxypiperidines .
Physical and Chemical Properties Analysis
The physical and chemical properties of (R)-(-)-2-Phenylglycinol derivatives are influenced by their molecular structure and the nature of the substituents. For example, the presence of a phenylglycinol side chain in substituted uracils has been shown to confer oral bioavailability in monkeys, as demonstrated by the pharmacokinetic profile of NBI 42902 . The chiral induction in the synthesis of cis and trans isomers of 2,3-piperidine dicarboxylic acids from 2-phenylglycinol also highlights the impact of molecular structure on the compound's properties .
Scientific Research Applications
Biocatalysis in Synthesis
- One-Pot Asymmetric Synthesis : (R)-Phenylglycinol has been used in a one-pot cascade system for the asymmetric synthesis of (R)-phenylglycinol from racemic styrene oxide, showing a high yield (81.9%) and excellent enantioselectivity (99% ee) (Sun et al., 2019).
Chiral Sensing and Discrimination
- Enantioselective Gel Collapsing : A study on chiral molecular gels demonstrated that (R)-phenylglycinol could not break the gel network of a specific Cu(II) complex, in contrast to its S enantiomer, indicating potential in visual chiral discrimination (Chen et al., 2010).
Chiral Ligands and Complexes
- Dioxomolybdenum(VI) Complexes : (R)-Phenylglycinol has been employed as a building block for chiral amino diol ligands, which were then used to prepare chiral dioxomolybdenyl complexes (Barbaro et al., 1996).
Biotransformation and Microbial Consortia
- Artificial Biocatalytic Cascade : An artificial cascade biocatalysis system was reported for converting bio-based L-phenylalanine into chiral phenylglycinol using engineered Escherichia coli cell modules, achieving up to 99% conversion and >99% enantioselectivity (Zhang et al., 2021).
Fluorescence Sensing
- Ratiometric Fluorescent Chemosensor : (R)-Phenylglycinol was part of a study developing a sensor for the detection of Al3+ ions, demonstrating significant enantioselective fluorescent enhancement in the presence of various amino alcohols (Prabhu et al., 2019).
Synthesis of Pharmaceuticals
- Synthesis of Enantiopure Compounds : (R)-Phenylglycinol has been used in the reaction with methyl 5-oxopentanoate to synthesize enantiopure trans-3,4-substituted piperidines, crucial for pharmaceutical applications (Amat et al., 2000).
Safety And Hazards
This involves identifying any hazards associated with the compound, including its toxicity, flammability, and any precautions that should be taken when handling it.
Future Directions
This involves identifying areas for future research, such as potential applications of the compound or unanswered questions about its properties or behavior.
For a comprehensive analysis, it’s important to consult a variety of sources, including scientific literature, databases, and safety data sheets. Please consult with a professional chemist or a reliable source for accurate information.
properties
IUPAC Name |
(2R)-2-amino-2-phenylethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c9-8(6-10)7-4-2-1-3-5-7/h1-5,8,10H,6,9H2/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJXJGQCXFSSHNL-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10205180 | |
Record name | (R)-beta-Aminophenethyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10205180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(-)-2-Phenylglycinol | |
CAS RN |
56613-80-0 | |
Record name | (-)-Phenylglycinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56613-80-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (R)-beta-Aminophenethyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10205180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-β-aminophenethyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.789 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Phenylglycinol, D- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZKT57P3QLR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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